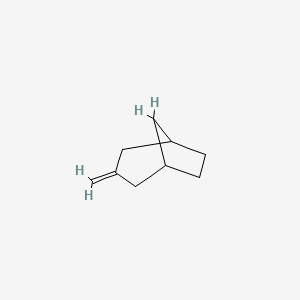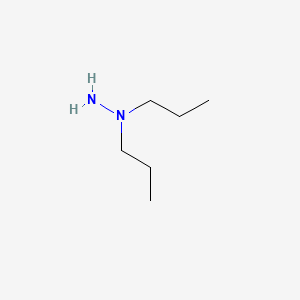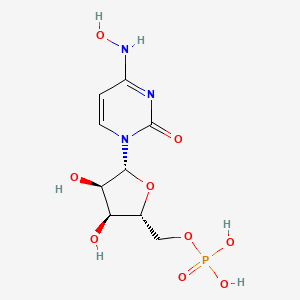
4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid
Vue d'ensemble
Description
4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid (4-HDMCQ) is a quinoline-based derivative that has been widely studied for its potential applications in organic synthesis and scientific research. 4-HDMCQ is a versatile compound that can be used in a variety of ways, including as a reagent for organic synthesis, as a tool for studying enzyme kinetics, and as a substrate for biochemical and physiological experiments.
Applications De Recherche Scientifique
Antioxidant Properties and Metal Chelation
4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid, as a derivative of 8-hydroxyquinoline, exhibits notable antioxidant properties and metal chelation capabilities, which are crucial in medicinal chemistry. The metal chelation properties are particularly significant for the development of potent drug candidates for the treatment of various diseases. This derivative, like its parent compound, has been the subject of research for its potential in treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders due to its broad spectrum of biological activities. Studies have focused on synthetic modifications to enhance its efficacy against these diseases (Rohini Gupta, Vijay Luxami, Kamaldeep Paul, 2021).
Role in Drug Synthesis
The carboxylic acid functional group in 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid plays a pivotal role in drug synthesis. It offers a unique combination of reactivity due to the presence of both carbonyl and carboxyl groups, making it a versatile and valuable component in the synthesis of a variety of pharmacologically potent agents. This flexibility is particularly advantageous in creating more specific derivatives for drug development, emphasizing the importance of structural optimization in medicinal chemistry to enhance biological activity (Mingyue Zhang, Nan Wang, Jianguo Liu, Chenguang Wang, Ying Xu, Longlong Ma, 2021).
Environmental Remediation
Additionally, derivatives of 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid are explored for their potential in environmental applications, particularly in the remediation of organic pollutants. The complexation capabilities with metals can be utilized in the treatment of wastewater and other environmental clean-up processes, offering a sustainable and efficient method for removing harmful contaminants. Such applications underline the importance of understanding and harnessing the chemical properties of this compound for broader environmental benefits (Maroof Husain, Q. Husain, 2007).
Propriétés
IUPAC Name |
5,8-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-17-7-3-4-8(18-2)10-9(7)11(14)6(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRUDNVGDOZXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)NC=C(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-](/img/structure/B3383788.png)
![3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B3383793.png)


![2-[(E)-4-chlorobut-2-enyl]isoindole-1,3-dione](/img/structure/B3383804.png)




